molecular formula C18H22O5 B5877225 isopropyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

isopropyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No. B5877225
M. Wt: 318.4 g/mol
InChI Key: GYGUKFHVTLLUMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, commonly known as EDTA-isopropyl ester, is a chemical compound used in various scientific research applications.

Mechanism of Action

EDTA-isopropyl ester works by forming chelate complexes with metal ions. The ester group on the molecule allows it to penetrate cell membranes, where it can bind to metal ions and remove them from the cell. The chelate complexes formed by EDTA-isopropyl ester are highly stable, which allows for efficient removal of metal ions from solutions.
Biochemical and Physiological Effects:
EDTA-isopropyl ester has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of a number of enzymes, including metalloproteinases and phosphodiesterases. It has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One major advantage of EDTA-isopropyl ester is its ability to efficiently remove metal ions from solutions. This property makes it useful in a variety of lab experiments, particularly those involving the preparation of biological samples for analysis. However, EDTA-isopropyl ester can also chelate with other metal ions, which may interfere with certain experiments. Additionally, it has limited solubility in water, which may make it difficult to use in certain applications.

Future Directions

There are several potential future directions for research involving EDTA-isopropyl ester. One area of interest is its potential use in the treatment of metal poisoning in humans and animals. Another area of interest is its potential use as an antioxidant in the treatment of oxidative stress-related diseases. Additionally, further research is needed to better understand the mechanism of action of EDTA-isopropyl ester and to develop more efficient synthesis methods.

Synthesis Methods

EDTA-isopropyl ester is synthesized by reacting ethyl 3-ethyl-4,8-dimethyl-2-oxo-2H-chromene-7-carboxylate with isopropyl chloroacetate in the presence of a base. The resulting compound is purified by column chromatography, yielding a white crystalline solid with a melting point of 98-100°C.

Scientific Research Applications

EDTA-isopropyl ester is widely used in scientific research as a chelating agent. It is commonly used to remove metal ions from solutions, particularly calcium and magnesium ions. This property makes it useful in a variety of applications, including the preparation of biological samples for analysis, the removal of heavy metals from industrial wastewater, and the treatment of metal poisoning.

properties

IUPAC Name

propan-2-yl 2-(3-ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5/c1-6-13-11(4)14-7-8-15(12(5)17(14)23-18(13)20)21-9-16(19)22-10(2)3/h7-8,10H,6,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGUKFHVTLLUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C(=C(C=C2)OCC(=O)OC(C)C)C)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

isopropyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.